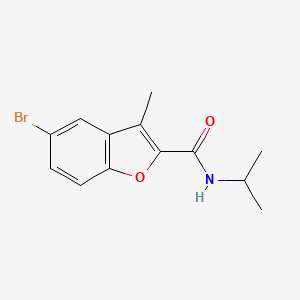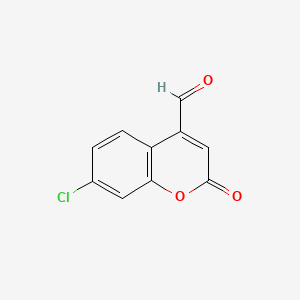
4-Bromo-2-(methylthio)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(methylthio)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is a complex organic compound that belongs to the imidazole family This compound is characterized by the presence of a bromine atom, a methylthio group, and a trimethylsilyl-ethoxy-methyl group attached to the imidazole ring
准备方法
The synthesis of 4-Bromo-2-(methylthio)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole core, followed by the introduction of the bromine, methylthio, and trimethylsilyl-ethoxy-methyl groups. Common reagents used in these reactions include brominating agents, thiolating agents, and silylating agents. The reaction conditions may vary, but they generally require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
化学反应分析
4-Bromo-2-(methylthio)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-Bromo-2-(methylthio)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: It is used in the development of novel materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-Bromo-2-(methylthio)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. The exact mechanism of action is often elucidated through detailed biochemical and pharmacological studies.
相似化合物的比较
4-Bromo-2-(methylthio)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole can be compared with other similar compounds, such as:
2-Bromo-4-methyl-6-nitrophenol: This compound also contains a bromine atom and a methyl group, but it has different functional groups and a different core structure.
4-Bromo-2-ethylaniline: This compound has a bromine atom and an ethyl group attached to an aniline core, making it structurally similar but functionally different.
属性
分子式 |
C10H19BrN2OSSi |
|---|---|
分子量 |
323.33 g/mol |
IUPAC 名称 |
2-[(4-bromo-2-methylsulfanylimidazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C10H19BrN2OSSi/c1-15-10-12-9(11)7-13(10)8-14-5-6-16(2,3)4/h7H,5-6,8H2,1-4H3 |
InChI 键 |
ASVKPXFBTXTIFO-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCOCN1C=C(N=C1SC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


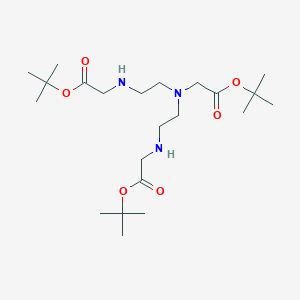
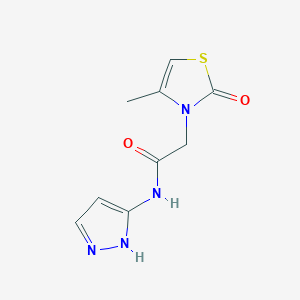

![6-[(2-Methylpiperidin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893708.png)
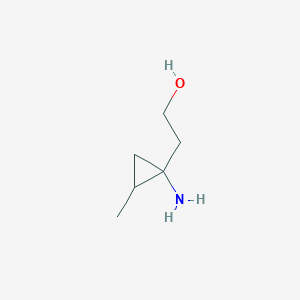
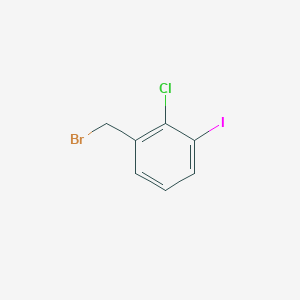
![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-naphthalen-1-ylacetamide](/img/structure/B14893733.png)
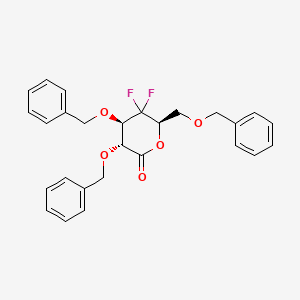
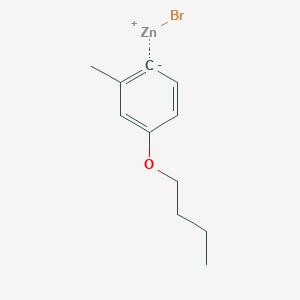
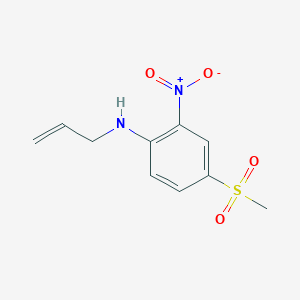
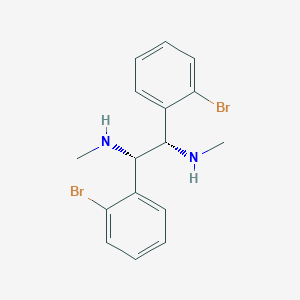
![4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14893761.png)
